molecular formula C13H18O5S B3042000 (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol CAS No. 457931-46-3

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B3042000
CAS No.: 457931-46-3
M. Wt: 286.35 g/mol
InChI Key: IQCLIQLFPVKINX-UHFFFAOYSA-N
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Description

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C13H18O5S and its molecular weight is 286.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

The compound (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol has been synthesized through various approaches. Liu, Li, Lu, and Miao (2008) developed a convenient synthesis method for a structurally similar compound, using 4-bromo-2-(bromomethyl)-1-chlorobenzene as a starting material, avoiding undesired isomers (Liu, Li, Lu, & Miao, 2008). Similarly, Liu, Li, Qin-Hua Li, Yang, and Lu (2010) described the synthesis of a related compound, achieving a significant overall yield (Liu, Li, Qin-Hua Li, Yang, & Lu, 2010).

Novel Synthesis Techniques

Research by Hijji et al. (2021) illustrates a novel microwave-assisted synthesis technique for a water-soluble Pyran-2,4,5-triol Glucose amine Schiff Base Derivative, a derivative of a structurally related compound. This method proved efficient, yielding high purity products with short reaction times (Hijji, Rajan, Ben Yahia, Mansour, Zarrouk, & Warad, 2021).

Catalyst Development

Research by Nikpassand and Jafari Farshami (2020) explored the use of 2-Amino glucose, a structurally similar compound, for synthesizing NiFe2O4@SiO2nPr@amino glucose. This compound was used as a magnetically separable catalyst for synthesizing novel organic compounds, demonstrating eco-friendly and high-yield synthesis methods (Nikpassand & Jafari Farshami, 2020).

Potential Biological Applications

Harding et al. (2003) investigated the use of dipyranones, including compounds like this compound, for the synthesis of C-linked disaccharide analogues. These compounds showed promise for biological applications, including potential interactions with proteins like LacI (Harding, Hodgson, Majid, McDowall, & Nelson, 2003).

Solubility Studies

Gong, Wang, Zhang, and Qu (2012) conducted solubility studies on compounds similar to this compound. Understanding the solubility properties of such compounds is essential for their application in various scientific fields (Gong, Wang, Zhang, & Qu, 2012).

Properties

IUPAC Name

2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5S/c1-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)18-13/h2-5,9-17H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCLIQLFPVKINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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